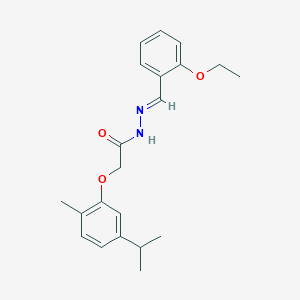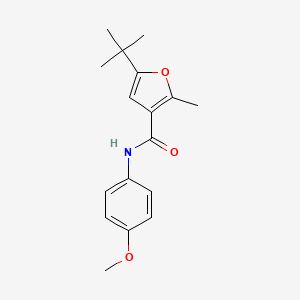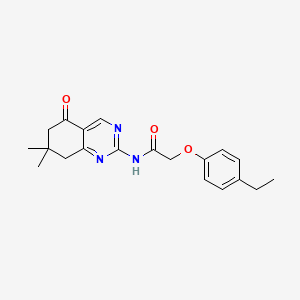![molecular formula C19H21NO3 B5556051 1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)
1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline involves sophisticated organic synthesis techniques. One method involves the optimized synthesis of compound analogs, highlighting chiral preparative HPLC resolution and the determination of absolute configuration by X-ray diffractometry (Gitto et al., 2007). Another approach is the synthesis of carbon-11 and fluorine-18 labeled derivatives for potential positron emission tomography (PET) ligand applications, underscoring the versatility in synthetic routes for these compounds (Gao et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. The absolute structure verification of chiral intermediates through X-ray diffractometry is a critical step in understanding the stereochemistry of these molecules (Maurin et al., 1996). Additionally, the molecular salt formation and structural analysis through N—H...Cl and C—H...Cl hydrogen bonds in crystal structures provide insights into the molecular conformation and interactions (Okmanov et al., 2019).
Chemical Reactions and Properties
The reactivity and chemical properties of 1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline derivatives are influenced by their molecular structure. Studies have explored the oxidative dimerization and synthetic routes that clarify earlier conflicting reports, providing a better understanding of the chemical behavior and potential synthesis pathways of these compounds (Ajao & Bird, 1985).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for the compound's application in various fields. Detailed crystallographic analysis reveals the orientations and conformation of different substituents, which are critical for the compound's physical characteristics and its interactions in biological systems (Mague et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the versatility and applicability of these compounds. Synthesis approaches that highlight the role of chiral sources and cyclization reactions in achieving high stereochemical control are pivotal for developing compounds with desired chemical properties (Babu et al., 2014).
Aplicaciones Científicas De Investigación
AMPA Receptor Antagonism
One significant application of 1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline derivatives is in the study and modulation of AMPA receptors, which are critical for synaptic transmission in the brain. These compounds have been investigated for their potential as non-competitive AMPA receptor antagonists. For example, research has shown that derivatives of this compound class exhibit potent antagonistic properties against AMPA receptors, suggesting their utility in neurological studies and potential therapeutic applications for conditions like epilepsy and neurodegenerative diseases. The synthesis of such derivatives, including studies on their binding affinity and brain uptake, provides a foundation for developing new neuropharmacological agents (Årstad et al., 2006), (Russo et al., 2008).
Synthesis and Stereochemistry
The compound and its derivatives are also central to advances in synthetic chemistry, particularly in the synthesis of complex molecular structures. Studies have detailed the synthesis of related tetrahydroisoquinoline derivatives, highlighting the methods for achieving high yields and the importance of stereochemistry in the activity of these compounds. Such research not only advances synthetic methodologies but also contributes to a deeper understanding of structure-activity relationships, crucial for drug development and the synthesis of bioactive molecules (King, 2007), (Gitto et al., 2007).
Potential in Epilepsy Treatment
Further, derivatives of 1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline have been explored for their anti-epileptic properties. Specifically, their ability to modulate AMPA receptors presents a novel approach to treating epilepsy. The effectiveness of these compounds in animal models of epilepsy, including their potential to enhance the efficacy of existing anti-epileptic drugs, suggests a promising avenue for developing new therapeutic strategies for managing seizure disorders (Russo et al., 2008), (Gitto et al., 2003).
Chemical Synthesis and Molecular Design
Moreover, the structural features of 1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline serve as key intermediates in the synthesis of diverse chemical entities. Research focusing on the synthesis of novel derivatives demonstrates the versatility of these compounds in medicinal chemistry. The ability to introduce various functional groups and to achieve specific stereochemistries underscores the compound’s utility in the design and synthesis of new molecules with potential biological activities (Aghekyan et al., 2009).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-9-14(12-18(17)23-2)13-19(21)20-11-5-7-15-6-3-4-8-16(15)20/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGXBYOWODWLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)
![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)
![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)
![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)



![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)